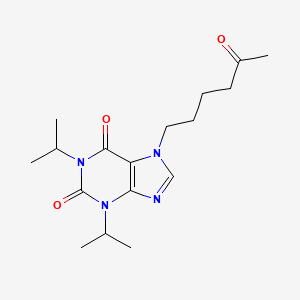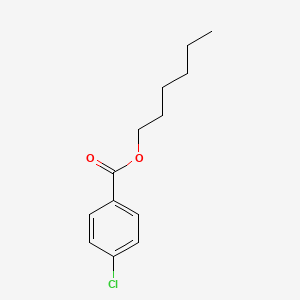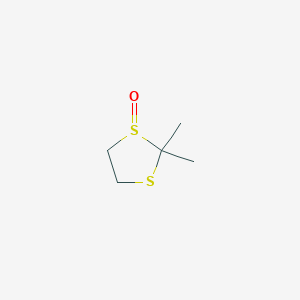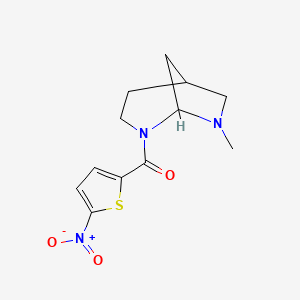
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one is an organic compound that belongs to the class of ether derivatives. This compound is characterized by the presence of two phenyl groups attached to an ethanone backbone, with a methoxyethoxy substituent. It is a colorless liquid that is used in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one typically involves the reaction of 2-(2-methoxyethoxy)ethanol with benzaldehyde in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors is also common to enhance the efficiency and yield of the product. The final product is purified through distillation or crystallization techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one undergoes various chemical reactions, including:
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted ethers or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with enzymes and proteins, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxyethanol: A similar compound with a simpler structure, used as a solvent and reagent.
Diethylene glycol monomethyl ether: Another related compound with similar solvent properties.
Uniqueness
2-(2-Methoxyethoxy)-1,2-diphenylethan-1-one is unique due to its dual phenyl groups and methoxyethoxy substituent, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high solubility and stability .
Eigenschaften
CAS-Nummer |
60503-96-0 |
|---|---|
Molekularformel |
C17H18O3 |
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
2-(2-methoxyethoxy)-1,2-diphenylethanone |
InChI |
InChI=1S/C17H18O3/c1-19-12-13-20-17(15-10-6-3-7-11-15)16(18)14-8-4-2-5-9-14/h2-11,17H,12-13H2,1H3 |
InChI-Schlüssel |
ATEHAYHPLRUBHW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![3-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14610744.png)

![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)



